molecular formula C10H10ClN3O2 B7943400 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride

Cat. No.: B7943400
M. Wt: 239.66 g/mol
InChI Key: RDBCHODWOPNQOZ-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a triazole ring attached to a benzoic acid moiety, which is further modified with a hydrochloride group. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment to Benzoic Acid: The triazole ring is then attached to the benzoic acid moiety through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Lacks the hydrochloride group but shares similar structural features.

    1,2,4-Triazole-3-carboxylic acid: Contains a triazole ring with a carboxylic acid group.

    Benzotriazole: A simpler triazole compound without the benzoic acid moiety.

Uniqueness

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride is unique due to the presence of both the triazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. The hydrochloride group enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBCHODWOPNQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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